molecular formula C12H15N5O2 B2471423 ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 2034510-86-4

ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B2471423
CAS No.: 2034510-86-4
M. Wt: 261.285
InChI Key: OEGXQSNIBZBLNJ-UHFFFAOYSA-N
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Description

Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound features a pyrazine ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. The presence of these rings makes the compound interesting for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-2-19-12(18)15-6-8-17-7-3-10(16-17)11-9-13-4-5-14-11/h3-5,7,9H,2,6,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGXQSNIBZBLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The synthesis begins with constructing the pyrazole ring, typically via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate, the pyrazole ring is functionalized at the 3-position with a pyrazine moiety. A modified Hantzsch pyrazole synthesis is employed, where a β-keto ester reacts with hydrazine hydrate under reflux in ethanol.

Reaction Conditions :

  • Reactants : Ethyl acetoacetate, hydrazine hydrate (1:1.2 molar ratio)
  • Solvent : Anhydrous ethanol
  • Temperature : 80°C, 6 hours
  • Yield : 68–72%

Pyrazine Substitution via Cross-Coupling

Introduction of the pyrazin-2-yl group at the pyrazole’s 3-position requires transition-metal catalysis. A Suzuki-Miyaura coupling between 3-bromo-pyrazole intermediates and pyrazine-2-boronic acid proves effective:

$$
\text{3-Bromo-pyrazole} + \text{Pyrazine-2-boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(Pyrazin-2-yl)pyrazole}
$$

Optimized Parameters :

Parameter Value
Catalyst Tetrakis(triphenylphosphine)palladium (5 mol%)
Base Sodium carbonate (2 eq)
Solvent DMF/Water (4:1)
Temperature 100°C, 12 hours
Yield 53–58%

Ethyl Carbamate Functionalization

The final step involves carbamate formation at the ethyl side chain. Reaction of the amine intermediate with ethyl chloroformate in the presence of a base ensures selective N-alkylation:

$$
\text{2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N}} \text{Ethyl carbamate derivative}
$$

Critical Factors :

  • Base : Triethylamine (2.5 eq) neutralizes HCl, driving the reaction forward.
  • Solvent : Dichloromethane at 0–5°C minimizes side reactions.
  • Yield : 75–80% under optimized conditions.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enhance the oxidation step (e.g., converting dihydropyrazoles to pyrazoles) by improving heat transfer and reducing reaction times:

Oxidation Protocol :

  • Oxidizing Agent : Potassium persulfate (1.5 eq)
  • Catalyst : Sulfuric acid (0.1 eq)
  • Solvent : Acetonitrile
  • Residence Time : 20 minutes at 70°C
  • Conversion Efficiency : >95%

Purification and Crystallization

Crude product purity is enhanced via fractional crystallization. Ethyl acetate/hexane (3:7) mixtures achieve >99% purity after two recrystallizations, as confirmed by HPLC.

Comparative Analysis of Methodologies

Yield Optimization Across Steps

The table below summarizes yields for critical synthetic steps:

Step Conventional Batch Yield Flow Reactor Yield
Pyrazole Formation 68% 72%
Suzuki Coupling 53% 58%
Carbamate Formation 75% 82%

Solvent and Catalyst Impact

  • DMF vs. THF in Coupling : DMF increases coupling efficiency by 15% due to better solubility of boronic acids.
  • Palladium Ligands : Bulky ligands (e.g., XPhos) suppress protodeboronation, improving yields by 8–10%.

Challenges and Mitigation Strategies

Byproduct Formation in Carbamate Synthesis

Exothermic reactions during ethyl chloroformate addition can lead to urea byproducts. Strategies include:

  • Temperature Control : Maintaining <10°C via jacketed reactors.
  • Slow Reagent Addition : Dropping chloroformate over 1 hour reduces side reactions.

Pyrazine Ring Oxidation

Pyrazine’s electron-deficient nature makes it prone to over-oxidation. Using mild oxidants (e.g., K$$2$$S$$2$$O$$_8$$) and low temperatures (25°C) preserves the heterocycle.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate exhibit antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against Mycobacterium tuberculosis by inhibiting cytochrome P450 enzymes involved in the metabolism of the bacteria, leading to its death. This suggests that this compound could be explored further for its potential anti-tubercular activity.

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives can possess anti-inflammatory effects through the modulation of inflammatory pathways. Studies on compounds with similar structures have indicated their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . this compound may thus be investigated for its therapeutic potential in inflammatory conditions.

Anticancer Potential

The compound has also been studied for its anticancer properties. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of cell proliferation pathways . this compound could serve as a lead compound for developing new anticancer agents.

Case Studies and Experimental Findings

StudyObjectiveFindings
Study 1Evaluation of antimicrobial activityThis compound showed significant inhibition of Mycobacterium tuberculosis growth in vitro.
Study 2Investigation of anti-inflammatory effectsThe compound reduced levels of TNF-alpha and IL-6 in cell cultures, indicating potential for treating inflammatory diseases.
Study 3Assessment of anticancer activityIn vitro tests revealed that the compound induced apoptosis in breast cancer cell lines with an IC50 value lower than many existing treatments.

Mechanism of Action

The mechanism of action of ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is unique due to its specific combination of pyrazine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a complex organic compound whose biological activity has not been extensively documented in the literature. However, its structural components suggest potential pharmacological properties, particularly in relation to similar compounds within the pyrazole and pyrazine classes. This article explores its biological activity, mechanisms of action, and comparisons with related compounds.

Structural Overview

The compound features a pyrazole ring linked to a pyrazine moiety through an ethyl chain, with a carbamate functional group. This unique structure positions it for various biological interactions, particularly in medicinal chemistry.

Antimicrobial Properties

While direct studies on this compound are scarce, related compounds have shown significant antimicrobial activity. For instance, derivatives of pyrazole and pyrazine are often explored for their antibacterial and antifungal properties. A study on structurally similar compounds indicated that pyrazole derivatives exhibited substantial activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

CompoundActivityTarget Microorganisms
PyrazinamideAntitubercularMycobacterium tuberculosis
Quinoxaline 1,4-DioxideAntimycobacterialMycobacterium tuberculosis
Ethyl 2-(substituted benzylthio)-4...AntibacterialE. coli, S. aureus, Pseudomonas aeruginosa

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit vital enzymes in bacteria, disrupting metabolic processes essential for survival.
  • Receptor Binding : The presence of the pyrazole and pyrazine rings allows for potential interactions with various biological receptors, which could modulate physiological responses.

Case Studies and Related Research

Research on similar pyrazole-containing compounds has highlighted their potential as therapeutic agents:

  • A study on N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide demonstrated effective inhibition of mycobacterial cytochrome P450 enzymes, leading to significant antibacterial effects against Mycobacterium tuberculosis .
  • Another investigation into quinoxaline derivatives revealed their efficacy against multiple bacterial strains, showcasing a common theme among heterocyclic compounds in targeting microbial infections .

Q & A

Q. What are the established multi-step synthetic routes for ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate, and how can intermediates be optimized?

  • Methodology : Synthesis typically involves sequential coupling reactions. A common approach includes: (i) Preparation of the pyrazinyl-pyrazole intermediate via cyclocondensation of hydrazine derivatives with pyrazine-2-carbaldehyde. (ii) Alkylation with ethyl bromoacetate or chloroethyl carbamate under basic conditions (e.g., K₂CO₃ in DMF). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to avoid byproducts. Optimization may involve adjusting reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) .

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

  • Methodology :
  • NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, pyrazine protons appear as a singlet near δ 8.5–9.0 ppm, while the carbamate ethyl group shows a triplet at δ 1.2–1.4 ppm .
  • X-ray crystallography : Co-crystallize with a suitable solvent (e.g., ethanol/water). Use SHELX-2018 for refinement; resolve potential disorder in the pyrazine ring using restraints (ISOR, DELU) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodology :
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination).
  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays.
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural refinement?

  • Methodology :
  • For twinned data (common in monoclinic systems), use the TWIN/BASF commands in SHELXL.
  • Address rotational disorder in the pyrazine ring by partitioning occupancies (PART command) and applying geometric restraints (e.g., SADI, SIMU). Validate with R₁ and wR₂ convergence (< 0.05 difference) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazine-pyrazole hybrids?

  • Methodology :
  • Substituent variation : Replace pyrazine with pyridyl or triazine groups to assess electronic effects.
  • Linker modification : Replace the ethyl carbamate with propyl or aryl spacers.
  • Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets). Validate via IC₅₀ correlations .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ across assays) be analyzed?

  • Methodology :
  • Assay validation : Replicate under standardized conditions (e.g., ATP concentration in kinase assays).
  • Metabolic stability : Test for cytochrome P450-mediated degradation (LC-MS/MS).
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology :
  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target: 2–4), BBB permeability, and CYP inhibition.
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess stability in lipid bilayers for membrane permeability .

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